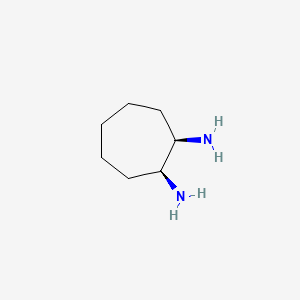

cis-Cycloheptane-1,2-diamine

Description

Significance of Vicinal Diamines as Chiral Scaffolds

Vicinal diamines, organic compounds featuring two amino groups on adjacent carbon atoms, are of paramount importance in modern organic and medicinal chemistry. rsc.org Their enantioenriched forms serve as privileged scaffolds in a vast array of natural products and pharmaceutical molecules. rsc.org Furthermore, their utility extends to asymmetric synthesis, where they function as chiral ligands, catalysts, and versatile synthetic building blocks. rsc.orgresearchgate.net The ability of these diamines to coordinate with metal centers has made them instrumental in the development of catalysts for a variety of enantioselective transformations. sigmaaldrich.comsemanticscholar.org The synthesis of chiral vicinal diamines, particularly those that are unsymmetrically substituted, remains a significant challenge, driving the development of innovative synthetic methodologies. sigmaaldrich.comresearchgate.net

Distinctive Structural Features of the Seven-Membered cis-1,2-Diamine Ring System

The seven-membered ring of cis-cycloheptane-1,2-diamine imparts specific conformational properties that distinguish it from smaller or larger ring systems. The cis configuration of the two amino groups on the cycloheptane (B1346806) backbone creates a unique spatial arrangement. This geometry is crucial for its role as a chelating ligand in coordination chemistry, influencing the stability and reactivity of the resulting metal complexes. The larger ring size, compared to the more common cyclopentane (B165970) and cyclohexane (B81311) diamines, allows for greater conformational flexibility, which can be a determining factor in the stereochemical outcome of catalyzed reactions. The steric demands of the seven-membered ring can influence the orientation of substituents, which in turn affects the molecule's interaction with other chemical entities. rsc.org

Historical Context of Cyclic Diamine Research and its Relevance to this compound

The study of cyclic diamines has a rich history intertwined with the development of coordination chemistry. mdpi.com Early research focused on readily available diamines like ethane-1,2-diamine and trans-cyclohexane-1,2-diamine, the latter of which became a cornerstone in the synthesis of ligands for asymmetric catalysis due to its commercial availability as an enantiomerically pure byproduct of the nylon industry. google.comresearchgate.net In contrast, other cyclic diamines, including cyclopentane-1,2-diamine, were historically under-explored due to challenges in their synthesis and purification. researchgate.netresearchgate.netgoogle.com The advent of macrocyclic chemistry, spurred by serendipitous discoveries in the mid-20th century, broadened the scope of cyclic amine research, demonstrating the unique properties of metal complexes with these ligands. tandfonline.com Over time, the development of new synthetic methods has made a wider variety of cyclic diamines, including derivatives of this compound, more accessible, stimulating renewed interest in their potential applications. researchgate.net

Overview of Research Domains for this compound

Research involving this compound and its derivatives spans several key areas of organic chemistry. A primary focus is its application as a chiral ligand in asymmetric catalysis. The diamine scaffold is incorporated into more complex ligand structures to influence the stereoselectivity of metal-catalyzed reactions. researchgate.net Another significant area of investigation is its use as a building block in the synthesis of complex organic molecules, including those with potential biological activity. The unique conformational properties of the seven-membered ring system are also of fundamental interest to physical organic chemists studying reaction mechanisms and stereochemical control. The development of efficient synthetic routes to enantiomerically pure forms of this compound and its derivatives remains an active area of research, as accessibility is key to unlocking its full potential in various applications. google.comrsc.org

Interactive Data Table: Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C7H16N2 |

| PubChem CID | 18345867 nih.gov |

| Molecular Weight | 128.22 g/mol |

| Canonical SMILES | C1CCCC(C(C1)N)N |

| InChI | InChI=1S/C7H16N2/c8-6-4-2-1-3-5-7(6)9/h6-7H,1-5,8-9H2/t6-,7+ |

| InChIKey | JXMMKLRZAWPAGH-LMOVPXPDSA-N |

Structure

3D Structure

Properties

Molecular Formula |

C7H16N2 |

|---|---|

Molecular Weight |

128.22 g/mol |

IUPAC Name |

(1S,2R)-cycloheptane-1,2-diamine |

InChI |

InChI=1S/C7H16N2/c8-6-4-2-1-3-5-7(6)9/h6-7H,1-5,8-9H2/t6-,7+ |

InChI Key |

DBBUVLSRTWYISN-KNVOCYPGSA-N |

Isomeric SMILES |

C1CC[C@H]([C@H](CC1)N)N |

Canonical SMILES |

C1CCC(C(CC1)N)N |

Origin of Product |

United States |

Synthetic Methodologies for Cis Cycloheptane 1,2 Diamine and Its Derivatives

Established Synthetic Routes to the cis-Cycloheptane-1,2-diamine Core Structure

The formation of the seven-membered carbocyclic diamine core can be achieved through several strategic approaches, including building the ring system from acyclic precursors, employing cycloaddition reactions, or utilizing oxidation-based methods.

Modular synthesis offers a flexible pathway to cyclic 1,2-diamine derivatives by combining multiple simple components in a single process. rsc.orgscispace.com This strategy allows for the construction of a large chemical space from basic starting materials. scispace.com One prominent example of this approach, applied to the synthesis of six-membered rings, involves a one-pot domino reaction using simple amines, aldehydes, and nitroalkenes. rsc.orgscispace.com This type of multi-component reaction, which involves condensation, tautomerization, conjugate addition, and cyclization, provides a powerful method for creating substituted cyclic diamine precursors. rsc.org Reduction of the resulting nitro-substituted carbocycles provides direct access to both cis- and trans-diamines. rsc.orgscispace.com While extensively developed for cyclohexanes, these modular principles offer a strategic foundation for the assembly of seven-membered rings like cycloheptane (B1346806).

Cycloaddition reactions are a cornerstone of cyclic compound synthesis, and modular approaches involving these reactions are cited as a route to the this compound structure. The Diels-Alder reaction, a thermally allowed [4+2] cycloaddition, is a particularly powerful and reliable method for forming six-membered rings with excellent stereochemical control. nih.govwikipedia.org This reaction involves a conjugated diene and a dienophile to create a cyclohexene (B86901) derivative, simultaneously constructing two new carbon-carbon bonds. wikipedia.org

While the classic Diels-Alder reaction forms six-membered rings, the underlying concept of cycloaddition is broadly applicable. wikipedia.org For the related five-membered ring system, a highly diastereoselective organophotoredox-catalyzed [3+2] cycloaddition has been developed to produce a variety of cis-cyclopentane-1,2-diamine (B3003292) derivatives. rsc.orgrsc.org This specific transformation utilizes N-aryl cyclopropylamines and N-vinylphthalimides with a dual catalyst system to achieve high yields and stereoselectivity. rsc.orgrsc.org Such strategies highlight the power of cycloaddition to forge the C-C bond backbone of the target diamine with high stereocontrol.

Oxidation-based methodologies represent another potential pathway for the synthesis of the this compound core. In natural product biosynthesis, oxidative cyclization is a key strategy for forming ring structures, often catalyzed by metalloenzymes such as Cytochrome P450s. nih.gov These enzymatic reactions can facilitate complex C-C bond-forming cascades to build cyclic systems from linear precursors. nih.gov

In synthetic chemistry, oxidation reactions are fundamental. For instance, the oxidation of aromatic 1,2-diamines using reagents like sodium periodate (B1199274) can lead to C-C bond cleavage. rsc.org While this illustrates an oxidation of a diamine, oxidative processes are more broadly used to form precursors. The stereocontrolled synthesis of cyclohexanediol diamines, for example, has been achieved through catalytic osmylation of a protected cyclohexene diamine, which introduces two hydroxyl groups in a cis configuration. nih.gov These diol precursors can then be further manipulated to achieve the desired diamine structure.

Stereoselective and Enantioselective Synthesis of this compound

Achieving stereochemical control is paramount when synthesizing chiral diamines for applications in asymmetric catalysis and pharmaceuticals. Strategies focus on either directing the formation of a specific diastereomer or resolving a racemic mixture to isolate pure enantiomers.

Diastereoselective synthesis aims to produce a single diastereomer from a reaction that could potentially form multiple. For the closely related cis-cyclopentane-1,2-diamine system, a highly diastereoselective organophotoredox-catalyzed [3+2] cycloaddition has been reported. rsc.orgrsc.org This method provides access to diverse derivatives with excellent control over the relative stereochemistry. rsc.org

| Reaction | Catalyst System | Key Feature | Reference(s) |

| [3+2] Cycloaddition | Eosin Y and Binol-derived phosphoric acid | Highly diastereoselective synthesis of cis-cyclopentane-1,2-diamine derivatives | rsc.orgrsc.org |

| Cope Rearrangement | bis(iodozincio)methane | Stereospecific preparation of a cis-cycloheptane-diol, a potential diamine precursor | organic-chemistry.org |

This transformation is efficient for creating the cis-diamine backbone in the five-membered ring series. researchgate.net Another relevant strategy involves the stereocontrolled synthesis of a cycloheptane ring itself. A method starting from a 1,6-dialkylhexa-1,5-diene-3,4-dione uses a reagent to form a cis-divinylcyclopropane-1,2-diol intermediate, which then undergoes a Cope rearrangement to yield a cis-cycloheptane-diol with high stereospecificity. organic-chemistry.org This diol serves as a potential precursor where the crucial cis stereochemistry of the seven-membered ring is established early in the synthesis.

Chemoenzymatic resolution is a powerful technique for obtaining enantiomerically pure compounds from a racemic mixture. acs.org This approach leverages the high stereoselectivity of enzymes to differentiate between enantiomers. For the analogous (±)-cis-N-(alkoxycarbonyl)cyclopentane-1,2-diamines, a highly effective resolution has been developed using Lipase B from Candida antarctica (CAL-B). nih.govacs.org

The process can function as either a standard kinetic resolution or a more efficient dynamic kinetic resolution (DKR), depending on the nature of the amine's protecting group. acs.orgnih.gov

Kinetic Resolution (KR): With a Boc-protecting group, the enzyme selectively acylates one enantiomer, allowing for the separation of the two. This process has a maximum theoretical yield of 50% for the desired enantiomer. acs.orgacs.org

Dynamic Kinetic Resolution (DKR): With Cbz, Alloc, or ethoxycarbonyl protecting groups, an interesting DKR process occurs. nih.govacs.org This is made possible by the spontaneous in-situ racemization of the starting material, which occurs via an N,N' intramolecular migration of the alkoxycarbonyl group. nih.govacs.org This racemization continuously replenishes the enantiomer that is consumed by the enzyme, allowing for a theoretical yield of up to 100% of a single, enantiopure acylated product. acs.org

| Protecting Group | Resolution Type | Mechanism | Theoretical Yield | Reference(s) |

| Boc | Kinetic Resolution (KR) | Enzymatic acylation of one enantiomer | 50% | nih.govacs.org |

| Cbz, Alloc, Ethoxycarbonyl | Dynamic Kinetic Resolution (DKR) | Enzymatic acylation combined with spontaneous racemization of the substrate | 100% | acs.orgnih.govacs.org |

This well-documented chemoenzymatic strategy for the five-membered ring analogue provides a clear and established methodology that could be adapted for the enantioselective synthesis of this compound derivatives.

Asymmetric Catalysis in Diamine Formation

The direct, enantioselective synthesis of vicinal diamines, including the this compound scaffold, is a pivotal goal in modern organic chemistry. Asymmetric catalysis offers the most sophisticated approach to establishing the desired stereochemistry, circumventing the need for classical resolution of racemic mixtures. wikipedia.orglibretexts.org This is achieved by using a chiral catalyst to create a biased reaction environment, lowering the activation energy for the formation of one enantiomer over the other. wikipedia.org Key strategies include the catalytic asymmetric diamination of the corresponding alkene (cycloheptene). rsc.org

Methodologies for the asymmetric diamination of alkenes can be broadly categorized into metal-catalyzed and organocatalytic processes. rsc.org Transition metals like palladium, osmium, copper, and iron have been successfully employed. rsc.orgrsc.org Palladium-catalyzed diamination, for instance, often involves a Pd(II)/Pd(IV) or Pd(0)/Pd(II) catalytic cycle. rsc.org In these reactions, a chiral ligand, frequently a phosphorus-containing compound such as a phosphoramidite, coordinates to the metal center and directs the stereochemical outcome of the C-N bond formations. nih.govacs.org

A representative approach is the palladium-catalyzed asymmetric diamination of terminal olefins using di-tert-butyldiaziridinone as the nitrogen source. This method has shown high yields and excellent enantioselectivities for various substrates. acs.org While specific studies on cycloheptene (B1346976) using this exact system are not widely documented, the principles are applicable. The catalyst, generated from a palladium precursor like Pd₂(dba)₃ and a chiral ligand, facilitates the stereoselective construction of the two C-N bonds. nih.govacs.org

More recently, chiral iodine-based catalysis has emerged as a powerful tool for the enantioselective vicinal diamination of styrenes and other alkenes. organic-chemistry.org A chirally modified aryliodine(I) catalyst can activate a nitrogen source and facilitate its addition across the double bond with high enantiocontrol, often achieving enantiomeric excesses (ee) upwards of 90%. organic-chemistry.org

The table below summarizes a general approach for palladium-catalyzed asymmetric diamination, which illustrates the conditions that could be adapted for the synthesis of chiral this compound derivatives.

Table 1: Representative Conditions for Palladium-Catalyzed Asymmetric Diamination of Olefins

| Parameter | Condition | Reference |

|---|---|---|

| Catalyst System | Pd₂(dba)₃ / Chiral Ligand (e.g., H₈-BINOL-derived phosphoramidite) | acs.org |

| Nitrogen Source | Di-tert-butyldiaziridinone | acs.org |

| Substrate | Terminal or Cyclic Olefins (e.g., Cycloheptene) | nih.govacs.org |

| Typical Solvent | Toluene or other non-polar aprotic solvents | uva.es |

| Temperature | 60-80 °C | nih.govacs.org |

| Reported Selectivity | High ee (e.g., 89-94% for terminal olefins) | nih.gov |

Functionalization and Derivatization Strategies of the Amine Moieties

Once the this compound core is synthesized, its primary amine groups serve as versatile handles for further functionalization. These modifications are crucial for tuning the molecule's properties for applications in ligand design, materials science, and medicinal chemistry.

Formation of N-Substituted this compound Derivatives

The introduction of substituents onto the nitrogen atoms can be accomplished through several classic and modern synthetic methods. The choice of method depends on the desired substituent (alkyl, aryl, acyl, etc.) and the need for selective mono- or di-substitution.

N-Alkylation: Direct alkylation with alkyl halides can lead to a mixture of mono- and di-alkylated products, as well as overalkylation to form quaternary ammonium (B1175870) salts. A more controlled method is reductive amination . This involves reacting the diamine with an aldehyde or ketone to form an imine/enamine intermediate, which is then reduced in situ with a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (STAB) to yield the N-alkylated diamine.

N-Arylation: The formation of N-aryl bonds is effectively achieved using transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a prominent example, where a palladium or copper catalyst is used to couple the diamine with an aryl halide or triflate. This method offers excellent control and functional group tolerance, allowing for the synthesis of complex N-aryl derivatives.

N-Acylation: Reaction of the diamine with acyl chlorides or acid anhydrides in the presence of a base readily forms the corresponding amides. Similarly, reaction with isocyanates or isothiocyanates yields urea (B33335) or thiourea (B124793) derivatives, respectively. These reactions are typically high-yielding and are often used to protect the amine groups or to introduce specific functional moieties.

Table 2: Common Strategies for N-Substitution of Diamines

| Substitution Type | Method | Typical Reagents | Product |

|---|---|---|---|

| N-Alkyl | Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | Secondary/Tertiary Amine |

| N-Aryl | Buchwald-Hartwig Amination | Aryl Halide, Pd Catalyst, Base | Aryl Amine |

| N-Acyl | Acylation | Acyl Chloride, Base | Amide |

| N-Carbamoyl | Reaction with Isocyanate | Isocyanate | Urea |

Synthesis of Conformationally Locked Analogs

The seven-membered ring of cycloheptane is conformationally flexible. For many applications, particularly in designing selective ligands or pharmacophores, it is desirable to restrict this flexibility. unina.it This is achieved by synthesizing conformationally locked analogs, often by incorporating the diamine scaffold into a more rigid bicyclic or polycyclic system. researchgate.net

One effective strategy is to form a bridge across the cycloheptane ring. For example, intramolecular reactions can create an additional ring, fusing the cycloheptane structure into a bicyclic framework like an azabicyclo[X.Y.Z]heptane system. The synthesis of enantiomerically pure 1,2-diamine derivatives of 7-azabicyclo[2.2.1]heptane showcases this principle, where the diamine is part of a rigid, bicyclic scaffold, removing the conformational ambiguity of a simple cycloalkane ring. nih.gov

Another approach involves introducing bulky substituents or incorporating the diamine into a macrocycle, which can sterically hinder free rotation and favor a specific conformation. unina.it The synthesis of peptide nucleic acids (PNAs) with a cyclopentane-based diamine backbone demonstrates how incorporating the diamine into a larger polymer chain can conformationally restrain the individual monomer units. acs.orgacs.org These strategies are critical for pre-organizing the molecule into a bioactive conformation, which can lead to enhanced binding affinity and selectivity for a biological target. unina.it

Scale-Up Considerations for Laboratory Syntheses

Translating a laboratory-scale synthesis of this compound or its derivatives to an industrial or multigram scale introduces a new set of challenges that must be addressed for the process to be viable. researchgate.netnottingham.ac.uk

Key considerations include:

Catalyst Cost and Recovery: Many asymmetric syntheses rely on expensive and rare transition metals like palladium and rhodium, paired with complex, often proprietary, chiral ligands. researchgate.net On a large scale, the cost of the catalyst can be prohibitive. Therefore, developing protocols with very low catalyst loading or implementing methods for catalyst recovery and recycling is essential.

Reagent Safety and Waste: Reagents that are manageable in a lab fume hood, such as explosive azides or highly toxic organometallic compounds, may pose significant safety risks on a larger scale. google.com Furthermore, the "waste index" (kg of waste per kg of product) becomes a critical metric. Processes with high atom economy and those that use environmentally benign solvents are strongly preferred.

Purification: Chromatographic purification, which is common in the lab, is often impractical and costly for large-scale production. Developing syntheses that yield products of high purity directly or that can be purified by crystallization or distillation is a major goal of process chemistry. researchgate.net

Reaction Conditions: Extreme temperatures or pressures that are achievable in specialized lab equipment may be difficult and energy-intensive to maintain in large reactors. The efficiency of heat transfer and mixing also becomes a critical factor in ensuring consistent reaction outcomes on a large scale. researchgate.net

Downstream Processing: The isolation of the final product from a complex reaction mixture, which may include the catalyst, unreacted starting materials, and byproducts, can be a significant bottleneck. For chiral amine synthesis, separating the desired product from coproducts and the catalyst requires carefully designed extraction and purification protocols. nottingham.ac.uk

Table 3: Key Challenges and Solutions in Scaling Up Chiral Diamine Synthesis

| Challenge | Potential Solution(s) | Reference |

|---|---|---|

| High Catalyst Cost | Use of catalysts with high turnover numbers, heterogeneous catalysts, or implementation of catalyst recycling protocols. | nih.gov |

| Hazardous Reagents | Development of alternative synthetic routes using safer reagents; use of continuous-flow reactors to minimize the amount of hazardous material present at any one time. | google.com |

| Difficult Purification | Optimization of reaction to minimize byproducts; development of crystallization-based purification methods instead of chromatography. | researchgate.net |

| Byproduct Removal | For enzymatic reactions, methods like vacuum or gas flushing to remove volatile byproducts (e.g., acetone) and shift reaction equilibria. | researchgate.net |

| Process Control | Transition from batch to continuous-flow processing for better control over reaction parameters and improved safety and consistency. |

Stereochemical Characterization and Conformational Analysis of Cis Cycloheptane 1,2 Diamine

Detailed Stereochemical Assignment and Absolute Configuration Determination

cis-Cycloheptane-1,2-diamine possesses two adjacent stereogenic centers on the cycloheptane (B1346806) ring (C1 and C2). The "cis" designation indicates that the two amino groups are located on the same face of the ring. Due to the presence of these two chiral centers, the molecule is chiral. It exists as a pair of enantiomers.

The absolute configuration of each stereocenter is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. For the carbon at position 1 (C1), the attached groups are prioritized as follows: -NH2, the C2 carbon (which is also bonded to an amino group), the C7 carbon of the ring, and the hydrogen atom. A similar priority assignment is made for the C2 carbon. The cis-isomer is achiral and thus a meso compound if the ring were perfectly planar and symmetrical, but the puckered nature of the cycloheptane ring ensures that no internal plane of symmetry exists, rendering the cis-isomer chiral. The enantiomers are designated based on the (R) or (S) configuration at each stereocenter. For the cis isomer, the configurations will be opposite, i.e., (1R, 2S) or (1S, 2R). PubChem assigns the IUPAC name (1R,2S)-cycloheptane-1,2-diamine to one of the enantiomers. nih.gov

Experimentally determining the absolute configuration requires the separation of the racemic mixture into its individual enantiomers, a process known as chiral resolution. A common method for resolving chiral amines involves the formation of diastereomeric salts using a chiral resolving agent, such as an enantiomerically pure acid like L-(+)-tartaric acid. The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once the diastereomers are separated, the pure enantiomers of the diamine can be recovered by treatment with a base. The absolute configuration of the separated enantiomer must then be determined, typically by an unambiguous method like X-ray crystallography.

Conformational Dynamics of the Cycloheptane Ring System

The seven-membered ring of cycloheptane is highly flexible and lacks the conformational rigidity of the well-defined chair conformation of cyclohexane (B81311). This flexibility results in a complex potential energy surface with multiple low-energy conformations and small energy barriers between them.

Preferred Conformations and Energy Landscape

Unlike cyclohexane, which has a single, stable chair conformation, cycloheptane's conformational landscape is characterized by two principal families of conformations: the twist-chair and the twist-boat. researchgate.netbiomedres.us Computational studies, including both force field and ab initio methods, have consistently shown that the twist-chair (TC) conformation is the most stable, or global energy minimum, for the parent cycloheptane ring. researchgate.netacs.org The chair and boat conformations themselves are not stable energy minima but rather represent transition states for the interconversion between different twist-chair and twist-boat forms, respectively. researchgate.net

The twist-chair conformation is favored because it effectively minimizes two major sources of strain inherent in a seven-membered ring: angle strain (deviation from the ideal sp³ bond angle of 109.5°) and torsional strain (eclipsing interactions between adjacent C-H bonds). uniupo.it The ring is in constant, fluid motion, pseudorotating between fourteen possible twist-chair and fourteen possible twist-boat conformations, with relatively low energy barriers for interconversion. biomedres.us

| Conformation Family | Relative Energy (kcal/mol) | Status | Key Strain Feature |

| Twist-Chair | 0 | Global Minimum | Minimized angle and torsional strain researchgate.netuniupo.it |

| Chair | ~1.4 - 1.9 | Transition State | Eclipsing at C4-C5; transannular strain uniupo.it |

| Twist-Boat | ~1.0 - 2.5 | Local Minimum | Higher energy than twist-chair |

| Boat | ~2.5 - 3.0 | Transition State | Eclipsing and transannular strain |

Influence of cis-1,2-Diamine Substituents on Ring Conformation

The introduction of two vicinal, cis-oriented amino groups onto the flexible cycloheptane scaffold significantly influences the conformational equilibrium. Substituents on a cycloalkane ring generally prefer to occupy positions that minimize steric hindrance, analogous to the equatorial positions in cyclohexane. msu.edu For cis-1,2-disubstituted cycloheptane, the two amino groups will affect the relative stability of the various twist-chair conformers.

Spectroscopic Characterization Techniques for Stereochemical Purity

Determining the stereochemical purity—both diastereomeric and enantiomeric—of this compound and its derivatives relies on advanced spectroscopic and analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric and Enantiomeric Excess

NMR spectroscopy is a powerful tool for assessing stereochemistry in solution. To distinguish between cis and trans diastereomers, proton (¹H) NMR is invaluable. The coupling constants (J-values) between the protons on C1 and C2 can help establish their relative configuration. Additionally, Nuclear Overhauser Effect (NOE) experiments can confirm the spatial proximity of protons on the same face of the ring, providing definitive evidence for the cis configuration.

To determine the enantiomeric excess (ee) of a chiral sample, the enantiomers must be made distinguishable (diastereotopic) in the NMR spectrum. This is typically achieved by using a chiral derivatizing agent or a chiral solvating agent. For diamines, derivatization with an enantiomerically pure reagent, such as Mosher's acid chloride or a chiral phosphonic acid, creates a pair of diastereomers that will exhibit separate signals in the ¹H, ¹³C, or ³¹P NMR spectra. The integration of these distinct signals allows for the quantitative determination of the enantiomeric excess. For example, studies on related diaminocyclohexane derivatives have shown that ³¹P NMR of phosphonamide products can effectively resolve signals from different stereoisomers. mdpi.com

| Technique | Application | Information Obtained | Example Principle |

| ¹H-¹H COSY/NOESY | Diastereomeric assignment | Confirms cis-configuration | NOE correlation between protons on C1 and C2 indicates they are on the same face of the ring. |

| Chiral Derivatization + NMR | Enantiomeric excess (ee) | Ratio of enantiomers | Reaction with (R)-Mosher's acid creates two diastereomers with distinct ¹⁹F or ¹H NMR signals; integration reveals the ee. |

| ³¹P NMR | Stereoisomer analysis | Distinguishes diastereomers/enantiomers in phosphonamide derivatives | Chiral phosphonamide derivatives of each enantiomer give separate, quantifiable signals. mdpi.com |

X-ray Crystallography for Solid-State Structure and Absolute Configuration

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise information on bond lengths, bond angles, and torsional angles, which allows for the unambiguous assignment of both the relative (cis/trans) and absolute (R/S) configuration.

Chiral Resolution Techniques for Enantiomeric Separation of this compound

The separation of enantiomers from a racemic mixture, a process known as chiral resolution, is a critical step in the synthesis of enantiopure compounds for various applications, including asymmetric catalysis and pharmaceuticals. For chiral diamines such as this compound, which exists as a pair of enantiomers, ((1R,2R)-cycloheptane-1,2-diamine and (1S,2S)-cycloheptane-1,2-diamine), obtaining the individual stereoisomers in high purity is essential for their specific applications.

However, detailed research findings and established protocols specifically for the chiral resolution of this compound are not extensively documented in publicly available scientific literature. Much of the reported work on the resolution of cyclic 1,2-diamines has centered on the more common cyclohexane and cyclopentane (B165970) analogues. Nevertheless, the principles and techniques applied to these similar structures provide a foundational understanding of the methods that would be applicable to the resolution of this compound. The primary methods for enantiomeric separation include classical resolution via the formation of diastereomeric salts and chromatographic techniques using a chiral stationary phase.

Diastereomeric Salt Formation

The most traditional and widely used method for resolving racemic amines is through the formation of diastereomeric salts. researchgate.netwikipedia.org This technique involves reacting the racemic amine with an enantiomerically pure chiral resolving agent, typically a chiral acid. researchgate.net The resulting products are a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties such as solubility. google.com This difference in solubility allows for their separation by fractional crystallization.

For cyclic diamines like trans-cyclohexane-1,2-diamine, L-(+)-tartaric acid is a commonly employed resolving agent. researchgate.netwisc.edu The reaction of the racemic diamine with the chiral acid in a suitable solvent leads to the formation of two diastereomeric salts. One of these salts is typically less soluble and will precipitate out of the solution, allowing for its isolation by filtration. The more soluble diastereomeric salt remains in the filtrate. After separation, the individual enantiomers of the diamine can be recovered by treating the separated salts with a base to neutralize the acid.

While specific data for this compound is scarce, a similar approach would be the logical starting point for its resolution. The selection of the appropriate chiral resolving agent and solvent system would be crucial for achieving efficient separation and would likely require empirical screening of various chiral acids and solvent combinations.

Table 1: Common Chiral Resolving Agents for Amines

| Resolving Agent | Type |

| L-(+)-Tartaric Acid | Chiral Acid |

| D-(-)-Tartaric Acid | Chiral Acid |

| (1R)-(-)-Camphor-10-sulfonic acid | Chiral Acid |

| (1S)-(+)-Camphor-10-sulfonic acid | Chiral Acid |

| (S)-(+)-Mandelic Acid | Chiral Acid |

| (R)-(-)-Mandelic Acid | Chiral Acid |

The success of this method is highly dependent on the crystallization properties of the diastereomeric salts, and finding the optimal conditions can be a meticulous process.

Chiral Chromatography

Chromatographic methods offer a powerful alternative for the separation of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is a particularly effective technique that utilizes a chiral stationary phase (CSP) to differentiate between the enantiomers of a racemic compound. The separation is based on the differential interactions between the enantiomers and the chiral environment of the CSP, leading to different retention times.

For the analysis and separation of similar cyclic diamines and their derivatives, various types of chiral stationary phases have been successfully used. nih.gov These include Pirkle-type columns and polysaccharide-based columns. For analytical purposes, the diamine may first be derivatized with a suitable achiral or chiral reagent to enhance its detectability and improve the separation.

While specific HPLC methods for the preparative separation of this compound enantiomers are not well-documented, the development of such a method would involve screening different chiral columns and mobile phase compositions to achieve baseline separation of the two enantiomers.

Table 2: Principles of Chiral Separation Techniques

| Technique | Principle | Key Factors |

| Diastereomeric Salt Crystallization | Formation of diastereomers with different solubilities. | Choice of resolving agent, solvent, temperature, crystallization kinetics. |

| Chiral HPLC | Differential interaction with a chiral stationary phase. | Type of chiral stationary phase, mobile phase composition, temperature, flow rate. |

Coordination Chemistry of Cis Cycloheptane 1,2 Diamine As a Bidentate Ligand

Ligand Design Principles and Coordination Modes

Diamine ligands are fundamental in coordination chemistry and catalysis, influencing the activity, selectivity, and stability of metal complexes. chemscene.com The effectiveness of a diamine ligand, such as cis-Cycloheptane-1,2-diamine, stems from its ability to donate electrons to a metal center, thereby stabilizing it and modulating the electronic environment of the resulting complex. chemscene.com As a bidentate ligand, this compound coordinates to a metal ion through its two nitrogen donor atoms, forming a chelate ring. The formation of such a ring is a key principle in ligand design, as chelated complexes are generally more stable than those formed with analogous monodentate ligands, a phenomenon known as the chelate effect. uvic.calibretexts.org

Complexation with Transition Metals

Formation of Metal-Diamine Chelates

The reaction of this compound with transition metal salts leads to the formation of metal-diamine chelate complexes. In this process, the diamine acts as a Lewis base, donating its lone pair of electrons from each nitrogen atom to the empty orbitals of the transition metal ion, which acts as a Lewis acid. This coordination results in the formation of a stable ring structure, typically a seven-membered chelate ring in the case of cycloheptane-1,2-diamine. The formation of these chelates is often a spontaneous process in solution, driven by the favorable thermodynamics of the chelate effect. uvic.calibretexts.org For instance, the synthesis of platinum(II) complexes can be achieved by reacting the corresponding diamine dihydrochloride (B599025) salt with potassium tetrachloroplatinate(II) (K₂PtCl₄). google.com The resulting cis-diamine-dichloroplatinum(II) complex can then be oxidized to form platinum(IV) complexes. google.com

Structural Analysis of this compound Metal Complexes

For example, in chiral iron(II) complexes supported by tetradentate bis(quinolyl)diamine ligands, which can incorporate cyclic diamine structures, the coordination geometry around the iron center can be either cis-α or cis-β. nih.govrsc.org The specific configuration is influenced by the steric and electronic properties of the entire ligand framework. nih.govrsc.org Structural analysis of such complexes reveals Fe-N bond distances that are comparable to those found in similar complexes with other diamine backbones. nih.govrsc.org

Interactive Table: Selected Structural Data for a Related Chiral Iron(II) Complex

This table presents data for a complex featuring a fused cyclopentane (B165970) ring on the quinoline (B57606) moiety, providing insight into the structural parameters of related diamine complexes.

| Parameter | Value |

|---|---|

| Complex | [FeII(L)(OTf)2] |

| Coordination Geometry | cis-β-Δ |

| Fe-N distance range (Å) | 2.163(2)–2.242(2) |

| Spin State | High-spin (S=2) |

| Magnetic Moment (μeff) | 4.92 μB |

Data sourced from a study on chiral cis-iron(II) complexes. rsc.org

Stability and Thermodynamics of Metal-Ligand Binding

The stability of metal complexes in solution is quantified by the stability constant (also known as the formation constant), which reflects the equilibrium position of the complexation reaction. scispace.com The thermodynamic stability of metal-diamine complexes is influenced by several factors, including the nature of the metal ion and the ligand. gcnayanangal.com A key contributor to the high stability of complexes with this compound is the chelate effect. uvic.calibretexts.org The chelate effect is primarily an entropic phenomenon. When a bidentate ligand like this compound replaces two monodentate ligands, the total number of independent molecules in the solution increases, leading to a positive change in entropy (ΔS°) and a more negative Gibbs free energy change (ΔG°), thus favoring complex formation. uvic.calibretexts.org

The stability of transition metal complexes with diamine ligands also follows trends related to the metal ion, such as the Irving-Williams series, which generally shows increasing stability across the first-row transition metals from Mn²⁺ to Cu²⁺, then decreasing at Zn²⁺. gcnayanangal.com

Influence of cis-Stereochemistry on Coordination Geometry and Metal Center Chirality

The cis-stereochemistry of 1,2-diamines is a critical factor in determining the coordination geometry and can induce chirality at the metal center. When a cis-disubstituted cycloalkane like this compound coordinates to a metal, the puckered nature of the cycloalkane ring and the fixed spatial relationship between the two nitrogen atoms create a chiral environment around the metal ion. csbsju.edu This is in contrast to more flexible acyclic diamines.

In octahedral complexes, for example, the coordination of two or more bidentate ligands like this compound can lead to the formation of diastereomers, such as Δ (delta) and Λ (lambda) enantiomers, which are non-superimposable mirror images. libretexts.org The specific stereochemistry of the diamine ligand can favor the formation of one diastereomer over the other. For instance, in certain chiral iron(II) complexes, the coordination of a tetradentate ligand incorporating a diamine backbone results in a stereogenic metal center with a specific cis-α or cis-β configuration. nih.govrsc.org This control over the metal-centered chirality is essential for the design of catalysts for asymmetric reactions, where the chiral environment of the catalyst dictates the stereochemistry of the product. smolecule.comcsbsju.edu

Electronic Properties of this compound Ligands in Metal Complexes

The electronic nature of the ligand can be probed by various spectroscopic and computational methods. For example, studies on copper complexes with different amine ligands have shown that the electronic properties of the ligand, whether it's a secondary or tertiary amine, influence whether an inner-sphere electron transfer occurs with a co-ligand. rsc.org In ruthenium(II) polypyridine complexes, diamine ligands, being pure σ-donors, result in different electronic structures and photochemical reactivity compared to thioether ligands which have π-bonding character. nih.gov The absence of π-acceptor or π-donor capabilities in simple aliphatic diamines like this compound means that their electronic influence is primarily through the σ-framework. This can lead to different bond elongations in excited states and affect the photoreactivity of the complex. nih.gov

Applications of Cis Cycloheptane 1,2 Diamine in Catalysis

Asymmetric Catalysis Utilizing cis-Cyclohexane-1,2-diamine-Based Ligands

Ligands derived from cis-cyclohexane-1,2-diamine serve as the chiral backbone in various metal-based catalytic systems. By modifying the two amine groups, researchers can create a diverse library of ligands that coordinate with transition metals to form active and selective catalysts. researchgate.net These catalysts are designed to create a specific three-dimensional chiral environment around the metal center, which allows for the stereoselective conversion of a prochiral substrate into a single enantiomer of the product.

Asymmetric hydrogenation is a critical industrial process for the synthesis of chiral alcohols, which are valuable pharmaceutical intermediates. While the trans-DACH scaffold is prominent in this area, ligands based on cis-DACH have also been explored. Specifically, conformationally locked chiral ligands derived from a cis-DACH scaffold have been evaluated in asymmetric transfer hydrogenation. researchgate.net

However, studies have shown that these ligands are generally less suitable for asymmetric transfer hydrogenation compared to other catalytic applications. researchgate.net Only a limited number of the tested ligands successfully catalyzed the reaction, with just one example achieving a moderate level of enantioselectivity. researchgate.net In the broader context of DACH-based ligands, manganese(I) complexes featuring tetradentate ligands derived from (R,R)-trans-1,2-diaminocyclohexane have been successfully used in the asymmetric hydrogenation of substituted acetophenones, achieving enantiomeric excesses (ee) up to 85%. rsc.orgnih.gov This highlights the significant influence of the diamine's stereochemistry on catalytic efficiency and selectivity.

The application of cis-cyclohexane-1,2-diamine-based ligands in asymmetric alkylation reactions is not extensively documented in scientific literature. This area of catalysis is largely dominated by other classes of chiral ligands and, within the DACH family, by derivatives of the trans-isomer. The stereochemical arrangement of the cis-diamine may present challenges in forming the highly organized and sterically defined catalyst-substrate transition states necessary for efficient enantioselective alkylation.

The Henry reaction, or nitroaldol reaction, is a fundamental carbon-carbon bond-forming reaction that produces β-nitro alcohols, which are versatile synthetic intermediates. The development of asymmetric versions of this reaction is of significant interest. Newly designed, conformationally locked chiral ligands based on a cis-1,2-diaminocyclohexane scaffold have been successfully applied as catalysts in the asymmetric Henry reaction. researchgate.netresearchgate.net

When complexed with copper(II), these cis-DACH-derived ligands catalyze the reaction between various aldehydes and nitroalkanes. Research has demonstrated that varying the steric and electronic properties of the ligand structure leads to a range of catalytic activities and enantioselectivities. researchgate.net For instance, excellent yields and moderate enantioselectivity have been achieved at room temperature, with selectivity improving at lower temperatures, indicating the promise of this new class of cis-DACH ligands. researchgate.net

| Aldehyde | Nitroalkane | Catalyst System | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| Benzaldehyde | Nitromethane | cis-DACH Ligand-Cu(II) Complex | High | Moderate |

| p-Nitrobenzaldehyde | Nitromethane | cis-DACH Ligand-Cu(II) Complex | ~95% | ~60% |

This table presents illustrative data based on findings for conformationally locked cis-DACH ligands in the asymmetric Henry reaction. researchgate.netresearchgate.net

Conjugate addition, particularly the Michael addition, is a powerful method for forming carbon-carbon bonds. While research in this area has heavily favored ligands from trans-1,2-diaminocyclohexane, the underlying principles are relevant to the broader DACH scaffold. Bifunctional organocatalysts derived from (1R,2R)-trans-cyclohexane-1,2-diamine have been tested in the Michael addition of acetylacetone to trans-β-nitrostyrene. mdpi.compreprints.org These catalysts achieved high conversions (up to 93%) but with relatively low enantioselectivities (up to 41% ee). mdpi.com This suggests that while the DACH backbone is effective at promoting the reaction, achieving high stereocontrol in this specific transformation with this catalyst design is challenging.

The cis-cyclohexane-1,2-diamine scaffold has proven versatile, enabling the creation of catalytic systems for a variety of bond-forming reactions beyond those previously detailed.

Carbon-Carbon Bond Formation: The Henry reaction (section 5.1.3) and conjugate addition (section 5.1.4) are primary examples of C-C bond formation. Additionally, N,N'-dialkylated derivatives of cyclohexane-1,2-diamine have been used as organocatalysts for aldol reactions, another crucial method for constructing C-C bonds. sci-hub.sesci-hub.se

Carbon-Heteroatom Bond Formation: A notable application of cis-DACH is in enantioselective epoxidation, a key C-O bond-forming reaction. Titanium salalen catalysts that incorporate a cis-1,2-diaminocyclohexane backbone have been developed for the asymmetric epoxidation of terminal non-conjugated olefins using hydrogen peroxide as the oxidant. researchgate.netchemicalbook.com These catalysts have demonstrated high yields and excellent enantioselectivities, with ee values reaching up to 96%, even at low catalyst loadings. researchgate.net

Role as Chiral Organocatalysts

In addition to serving as ligands for metals, derivatives of cyclohexane-1,2-diamine are effective as metal-free chiral organocatalysts. This approach avoids the cost and potential toxicity of transition metals. The diamine scaffold is typically incorporated into a bifunctional molecule that can activate both the nucleophile and the electrophile simultaneously through non-covalent interactions, such as hydrogen bonding. mdpi.comresearchgate.net

A common strategy involves creating catalysts with a hydrogen-bond donor moiety (like thiourea (B124793), squaramide, or benzenediamine) on one side and a basic tertiary amine site on the other. mdpi.compreprints.org Organocatalysts based on a chiral (1R,2R)-trans-cyclohexane-1,2-diamine scaffold containing a 1,2-benzenediamine hydrogen-bond donor have been synthesized and studied. mdpi.compreprints.org These bifunctional catalysts were tested in the Michael addition of acetylacetone to trans-β-nitrostyrene, demonstrating their ability to facilitate the reaction, albeit with modest enantioselectivity in this specific case. mdpi.com The development of such catalysts based on the cis-DACH scaffold remains a less explored but promising area of research.

Mechanistic Insights into Chiral Induction and Enantioselectivity

Detailed mechanistic studies elucidating the precise mode of chiral induction and the factors governing enantioselectivity for catalysts derived from cis-Cycloheptane-1,2-diamine are not extensively documented in scientific literature. However, the principles of stereocontrol observed for analogous cyclic diamines, such as cis- and trans-1,2-diaminocyclohexane, can provide a foundational understanding.

For catalysts incorporating vicinal diamines, the conformational rigidity of the cyclic backbone is a critical determinant of enantioselectivity. The spatial orientation of the two amino groups, which coordinate to a metal center or act as hydrogen-bond donors in organocatalysis, creates a defined chiral environment around the active site. This chiral pocket dictates the preferential approach of the substrate, leading to the formation of one enantiomer over the other.

In the case of cis-1,2-diamines, the two substituents on the stereogenic carbons are positioned on the same face of the ring. This arrangement influences the chelate ring conformation when complexed to a metal. The larger and more flexible seven-membered ring of cycloheptane (B1346806), compared to the six-membered cyclohexane (B81311) ring, would be expected to adopt a different and potentially more dynamic conformation. This increased flexibility could impact the stability of the transition state during the catalytic cycle and, consequently, the enantiomeric excess (ee) of the product. The specific twist-chair and boat conformations of the cycloheptane ring would position the diamine functionalities in distinct spatial arrangements, which could be exploited in catalyst design. However, without specific spectroscopic or computational studies on this compound-based catalysts, these considerations remain speculative.

Comparative Catalytic Efficacy with other Cyclic Diamines

Direct comparative studies detailing the catalytic efficacy of this compound alongside other cyclic diamines in the same reaction are scarce. The vast majority of research has focused on the utility of (1R,2R)- and (1S,2S)-trans-1,2-diaminocyclohexane (DACH) and, to a lesser extent, cis-1,2-diaminocyclohexane and cyclopentane (B165970) diamines. These diamines have been successfully employed in a wide array of asymmetric transformations, including epoxidations, cyclopropanations, and various carbon-carbon bond-forming reactions.

The catalytic performance of a ligand is intimately linked to the structural features of its backbone. Key parameters include:

Ring Size: The size of the cycloalkane ring affects the bite angle of the diamine when it forms a chelate complex with a metal. This, in turn, influences the geometry and electronic properties of the catalyst.

Conformational Rigidity: More rigid backbones, such as that of trans-DACH, often lead to higher enantioselectivities by reducing the number of available low-energy transition states. The greater flexibility of the cycloheptane ring might be detrimental to achieving high enantiocontrol in some reactions, but it could also offer advantages in situations requiring a less constrained catalytic pocket.

Stereochemistry (cis vs. trans): The relative orientation of the amino groups dictates the symmetry and shape of the chiral environment. Trans-diamines typically induce a C2-symmetric environment, which is often highly effective for enantioselective catalysis. Cis-diamines create a C1-symmetric environment, which can also be highly effective, though it presents a different set of stereochemical challenges and opportunities.

To illustrate the typical performance of related cyclic diamines, the following table summarizes data from studies on catalysts derived from cyclohexane-1,2-diamine in the Michael addition reaction. It is important to note that this data is provided for comparative context, and similar data for this compound is not currently available in the literature.

| Diamine Ligand Backbone | Catalyst Type | Reaction | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| (1R,2R)-Cyclohexane-1,2-diamine derivative | Bifunctional Organocatalyst | Michael addition of acetylacetone to trans-β-nitrostyrene | up to 93 | up to 41 | mdpi.com |

| (S)-Quininamine scaffold with benzene-1,2-diamine | Bifunctional Organocatalyst | Michael addition of acetylacetone to trans-β-nitrostyrene | up to 41 | up to 72 | mdpi.com |

Computational and Theoretical Studies on Cis Cycloheptane 1,2 Diamine

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure and energetic properties of cis-cycloheptane-1,2-diamine. These methods provide insights into the molecule's geometry, stability, and potential reaction pathways at the atomic level.

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium-sized molecules like this compound. DFT calculations are used to determine the ground state properties by approximating the electron density of the molecule.

Commonly employed functionals for such studies include the B3LYP hybrid functional and the M06-2X meta-hybrid functional, often paired with basis sets like 6-311+G(d,p) or the correlation-consistent cc-pVTZ. nih.govresearchgate.net These calculations can predict key geometric parameters such as bond lengths, bond angles, and dihedral angles. For the cycloheptane (B1346806) ring, the twist-chair conformation is generally predicted to be the most stable. researchgate.netlibretexts.org The introduction of the two cis-oriented amine groups can influence the conformational preference due to potential intramolecular interactions.

DFT studies also allow for the calculation of energetic properties, including the relative energies of different conformers and the strain energy of the ring system. The strain energy of the parent cycloheptane has been calculated to be around 6.3 kcal/mol. nih.gov The substitution with amine groups would likely alter this value. Furthermore, DFT can be used to compute global reactivity descriptors, such as the energies of the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential, which are crucial for predicting the molecule's reactivity. nih.gov

Table 1: Representative Ground State Properties of a Cycloheptane Derivative Calculated with DFT (Note: This table presents typical data for a substituted cycloheptane as direct data for this compound is not readily available in the literature.)

| Property | Calculated Value | Method |

|---|---|---|

| Total Energy | Varies | B3LYP/6-311+G(d,p) |

| HOMO Energy | ~ -6.5 eV | M06-2X/cc-pVTZ |

| LUMO Energy | ~ 1.5 eV | M06-2X/cc-pVTZ |

For more accurate energy calculations and the study of transition states, higher-level ab initio methods are often employed. Methods such as Møller-Plesset perturbation theory (MP2) and coupled-cluster theory (e.g., CCSD(T)) provide a more rigorous treatment of electron correlation than standard DFT functionals. nih.govresearchgate.net

These methods are particularly valuable for refining the relative energies of different conformers and for calculating the energy barriers for conformational interconversions, such as the transition between different twist-chair and boat conformations of the seven-membered ring. researchgate.net For instance, studies on similar seven-membered rings have used CCSD(T) to calculate inversion barriers. researchgate.net While computationally more expensive, these methods provide benchmark data against which DFT results can be compared. The combination of DFT for geometry optimization and a higher-level method for single-point energy calculations (e.g., B3LYP-D3/LACV3P/cc-pVTZ(-f)//B3LYP-D3/LACVP/6-31G(d,p)) is a common strategy to achieve high accuracy with manageable computational resources. researchgate.net

Molecular Dynamics and Conformation Searching

Due to the flexible nature of the seven-membered ring, this compound can exist in numerous conformations. researchgate.net Molecular dynamics (MD) simulations and systematic conformation searching algorithms are essential tools to explore the potential energy surface of the molecule and identify the most stable conformers.

MD simulations, which use classical force fields to model the atomic motions over time, can reveal the dynamic behavior of the molecule and the transitions between different conformational states. wikipedia.org These simulations can provide insights into the flexibility of the ring and the preferred orientations of the amine substituents.

Conformation searching can be performed using various algorithms, such as molecular mechanics force fields followed by quantum mechanical optimization of the lowest energy structures. nih.gov This approach ensures a thorough exploration of the conformational space, which is critical for a molecule with the conformational complexity of this compound. The twist-chair conformation is a known low-energy conformer for cycloheptane, and it is expected to be a key conformation for its diamine derivative as well. libretexts.org

Prediction of Spectroscopic Parameters

Computational methods are powerful tools for predicting spectroscopic parameters, which can aid in the experimental characterization of this compound. DFT calculations, in particular, are widely used to predict NMR chemical shifts and coupling constants. mdpi.comacs.org

By calculating the magnetic shielding tensors of the nuclei in the molecule, it is possible to predict the ¹H and ¹³C NMR spectra. researchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for these calculations. nih.gov Comparing the predicted spectra with experimental data can help to confirm the structure and assign the resonances to specific atoms in the molecule. The predicted chemical shifts are sensitive to the conformation of the molecule, making them a useful tool for conformational analysis.

Table 2: Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Representative Cyclic Amine (Note: This table illustrates the typical accuracy of DFT-predicted NMR spectra for a related compound.)

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C1 | 55.2 | 54.8 |

| C2 | 34.5 | 33.9 |

Elucidation of Intramolecular Interactions and Stereoelectronic Effects

The presence of two vicinal amine groups in a cis configuration on the cycloheptane ring gives rise to important intramolecular interactions and stereoelectronic effects. Intramolecular hydrogen bonding between the two amine groups is possible and can significantly influence the conformational preferences of the molecule. acs.orgnih.gov The strength and geometry of these hydrogen bonds can be investigated using quantum chemical calculations, for example, through Natural Bond Orbital (NBO) analysis. nih.gov

Computational Modeling of Ligand-Metal Interactions and Catalytic Pathways

This compound is a chiral diamine, making it a potentially valuable ligand in asymmetric catalysis. Computational modeling can provide significant insights into how this ligand interacts with metal centers and influences the outcome of catalytic reactions.

DFT calculations can be used to model the structure of metal complexes containing the this compound ligand. researchgate.netaip.org By optimizing the geometry of the complex, researchers can understand the coordination geometry, bond strengths, and electronic structure of the catalyst. This information is crucial for understanding how the ligand's chirality is transferred to the products of the reaction.

Furthermore, computational methods can be used to model entire catalytic pathways, including the structures of reactants, transition states, and products. researchgate.net By calculating the energies of these species, it is possible to determine the rate-determining step of the reaction and to understand the origin of enantioselectivity. This predictive power can guide the design of more efficient and selective catalysts for a variety of chemical transformations.

An exploration of this compound reveals its significant potential in the development of advanced functional materials. This chiral diamine, with its seven-membered cycloaliphatic ring, offers a unique stereochemical scaffold for creating sophisticated molecular architectures. Its applications span from modifying nucleic acid analogs to enhancing the properties of polymeric structures and participating in complex supramolecular systems. This article delves into the advanced derivatives and functional materials that can be conceptualized and developed by incorporating this compound, drawing upon established principles for cyclic diamines.

Advanced Derivatives and Functional Materials Incorporating Cis Cycloheptane 1,2 Diamine

The distinct conformational properties of cis-cycloheptane-1,2-diamine make it a valuable building block in materials science. The seven-membered ring is conformationally flexible yet provides more rigidity than linear analogs, a characteristic that can be exploited to fine-tune the properties of larger molecules and materials.

Future Research Directions and Emerging Trends

Development of Sustainable and Green Synthetic Methodologies

The development of environmentally benign and efficient synthetic routes to cis-cycloheptane-1,2-diamine is a critical first step to facilitate its broader application. Current synthetic strategies for cyclic 1,2-diamines often involve multi-step procedures with hazardous reagents. Future research will likely focus on the following green chemistry approaches:

Biocatalysis: Enzymatic reactions offer a promising avenue for the enantioselective synthesis of this compound precursors. The use of enzymes could lead to milder reaction conditions and reduced waste generation.

Renewable Feedstocks: Exploring synthetic pathways that utilize bio-based starting materials would significantly enhance the sustainability of this compound production. The development of bio-based diamines is a growing area of research aimed at reducing reliance on petrochemicals. asm.org

One-Pot Syntheses: Designing one-pot, multi-component reactions can improve atom economy and reduce the need for intermediate purification steps, leading to more efficient and environmentally friendly processes. nih.gov

| Synthetic Approach | Potential Advantages | Key Challenges |

| Biocatalytic Resolution | High enantioselectivity, mild conditions | Enzyme stability and availability |

| Bio-based Feedstocks | Reduced carbon footprint, sustainability | Complexity of conversion pathways |

| One-Pot Reactions | Increased efficiency, reduced waste | Control of competing reaction pathways |

Discovery of Novel Catalytic Transformations with this compound Ligands

The unique conformational landscape of the cycloheptane (B1346806) ring could lead to the development of novel catalytic systems with unprecedented reactivity and selectivity. As C2-symmetric ligands, derivatives of this compound are expected to be valuable in asymmetric catalysis. wikipedia.org Future investigations in this area will likely include:

Asymmetric Catalysis: The design and synthesis of new chiral ligands derived from this compound for a wide range of asymmetric transformations, such as hydrogenations, carbon-carbon bond-forming reactions, and aminations, is a key research direction. ua.esrsc.org The larger ring size compared to cyclohexane (B81311) and cyclopentane (B165970) analogues may offer different steric and electronic environments, potentially leading to complementary or superior catalytic performance.

Metal-Organic Frameworks (MOFs): The incorporation of this compound-based ligands into MOFs could result in novel heterogeneous catalysts with well-defined active sites and potential for recyclability.

Organocatalysis: The development of organocatalysts derived from this compound could provide metal-free alternatives for various asymmetric transformations.

| Catalytic Application | Potential Advantages of Cycloheptane Scaffold | Representative Analogous Reactions (Cyclohexane/Cyclopentane) |

| Asymmetric Hydrogenation | Unique conformational control of the catalytic pocket | Ruthenium-catalyzed hydrogenation of ketones |

| Asymmetric C-C Coupling | Potentially enhanced substrate scope due to flexibility | Palladium-catalyzed asymmetric allylic alkylation |

| Asymmetric Amination | Novel stereochemical outcomes | Rhodium-catalyzed hydroamination |

Application in Flow Chemistry and Continuous Processing

Flow chemistry offers significant advantages in terms of safety, scalability, and process control. researchgate.netunimi.itacs.orgdurham.ac.uk The application of continuous processing to the synthesis and utilization of this compound and its derivatives is an emerging trend. Future research will likely focus on:

Continuous Synthesis: The development of continuous flow processes for the synthesis of this compound itself, which can enhance safety, particularly when handling energetic intermediates, and allow for easier scale-up.

In-line Catalysis: The immobilization of catalysts derived from this compound in packed-bed reactors for continuous catalytic transformations. This approach facilitates catalyst separation and reuse, contributing to more sustainable chemical processes.

Automated Reaction Optimization: The use of automated flow systems for the rapid screening and optimization of reaction conditions for catalytic reactions employing this compound-based ligands.

Computational-Guided Rational Design of New Ligands and Catalysts

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for the rational design of new catalysts and for understanding reaction mechanisms. uiowa.eduacs.orgnih.gov In the context of this compound, computational studies will be instrumental in:

Conformational Analysis: Predicting the stable conformations of this compound and its metal complexes to understand how the seven-membered ring influences the geometry of the catalytic site. chemrxiv.orgsemanticscholar.org

Ligand Design: In silico screening of various substituents on the this compound scaffold to predict their impact on catalytic activity and enantioselectivity. This can accelerate the discovery of optimal ligand structures for specific catalytic transformations.

Mechanism Elucidation: Using DFT calculations to investigate the transition states and reaction pathways of catalytic cycles involving this compound-based catalysts, providing insights for further catalyst improvement. acs.org

| Computational Method | Application in Catalyst Design | Expected Outcome |

| Density Functional Theory (DFT) | Optimization of ligand and complex geometries | Prediction of stable conformations and steric/electronic properties |

| Molecular Dynamics (MD) | Simulation of catalyst behavior in solution | Understanding of dynamic processes and solvent effects |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of enzymatic reactions | Design of bio-inspired catalysts |

Exploration of New Materials Applications and Bio-inspired Systems

The unique structural features of this compound make it an interesting building block for the development of new materials and bio-inspired systems. Future research in this area may include:

Chiral Polymers: The incorporation of this compound into polymer backbones to create new chiral materials with potential applications in chiral separations, sensors, and smart materials.

Supramolecular Chemistry: The use of this compound derivatives as building blocks for the construction of self-assembled supramolecular architectures with defined chirality and functionality.

Bio-inspired Catalysis: The design of catalysts that mimic the active sites of enzymes, where the this compound scaffold provides a flexible yet constrained environment for substrate binding and activation. chemrxiv.orgresearchgate.netnsf.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.